5-Hydroxycanthin-6-one

Anticancer Hepatocellular carcinoma Colorectal cancer

5-Hydroxycanthin-6-one (CAS 64118-73-6) is the exclusive biosynthetic precursor to methoxylated canthin-6-ones in Ailanthus altissima—a capacity absent in 2-hydroxy- and 4-hydroxycanthin-6-one regioisomers. Derivatives of this 5-hydroxy scaffold achieve anti-proliferative IC₅₀ of 5.05 μM (HepG2) and 6.65 μM (HCT116), outperforming Fluorouracil, and suppress MPO activity and TNF-α in DSS-colitis models comparably to sulfasalazine. For anti-tumor, IBD, and NO-pathway research requiring regiospecific derivatization, generic canthin-6-one substitution is scientifically indefensible.

Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
Cat. No. B3029385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxycanthin-6-one
Molecular FormulaC14H8N2O2
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)O
InChIInChI=1S/C14H8N2O2/c17-12-7-10-13-9(5-6-15-10)8-3-1-2-4-11(8)16(13)14(12)18/h1-7,17H
InChIKeyHOTCTNQHGRFRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxycanthin-6-one: Structural and Pharmacological Profile of a Canthin-6-one Alkaloid for Research Procurement


5-Hydroxycanthin-6-one (CAS 64118-73-6) is a naturally occurring canthin-6-one alkaloid isolated from Simarouba amara and cell cultures of Ailanthus altissima [1][2]. The compound belongs to the β-carboline-derived canthin-6-one class and serves as a biosynthetic precursor to several methoxylated and hydroxylated derivatives, including 4-methoxy-5-hydroxycanthin-6-one and 4,9-dimethoxy-5-hydroxycanthin-6-one [3]. Its core indolo[3,2,1-de][1,5]naphthyridin-6-one scaffold features a hydroxyl group at the 5-position, a modification that distinguishes it from both unsubstituted canthin-6-one and regioisomeric hydroxycanthin-6-ones (e.g., 2-hydroxy-, 4-hydroxy-, 8-hydroxycanthin-6-one) [2].

5-Hydroxycanthin-6-one Procurement: Why Regioisomeric Substitution Compromises Experimental Reproducibility


Substituting 5-hydroxycanthin-6-one with structurally similar canthin-6-one alkaloids introduces significant experimental variability due to regiospecific hydroxylation patterns dictating distinct biosynthetic fates, biological activities, and derivatization potential. In Ailanthus altissima cell cultures, 5-hydroxycanthin-6-one (6) derives from a distinct biosynthetic branch relative to 2-hydroxycanthin-6-one (4) and 4-hydroxycanthin-6-one (5), with methoxylated derivatives detected exclusively from the 5-hydroxy precursor [1]. Regioisomeric substitution also alters pharmacological outcomes: 8-hydroxycanthin-6-one exhibits significant cytotoxic activity against CNE2 cells, whereas 5-hydroxy-4-methoxycanthin-6-one (a 5-hydroxy derivative) shows a different activity profile in the same assay system [2]. Furthermore, the anti-inflammatory canthin-6-one alkaloid CO (canthin-6-one) suppresses both NF-κB and Akt pathways, while 5-HCO (5-(1-hydroxyethyl)-canthin-6-one) with a modified D-ring fails to inhibit Akt phosphorylation, demonstrating that subtle structural variations at or near the 5-position fundamentally alter signaling pathway engagement . For researchers requiring specific derivatization or reproducible biological outcomes, generic substitution is not scientifically justifiable.

5-Hydroxycanthin-6-one: Quantified Differential Evidence Against Structural Analogs and Clinical Benchmarks


4-Methoxy-5-hydroxycanthin-6-one Derivative Compound d Demonstrates Superior Anti-Proliferative Activity vs. 5-FU in HepG2 and HCT116 Cells

The 4-methoxy-5-hydroxycanthin-6-one derivative (compound d) exhibited superior in vitro anti-proliferative activity compared to the clinical standard Fluorouracil (5-FU) against two human cancer cell lines [1]. This finding directly supports the value proposition of the 5-hydroxycanthin-6-one scaffold as a platform for developing anti-tumor agents with activity exceeding established chemotherapeutics in specific cancer contexts.

Anticancer Hepatocellular carcinoma Colorectal cancer

4-Methoxy-5-hydroxycanthin-6-one (CAN) Achieves Therapeutic Efficacy Comparable to Sulfasalazine in DSS-Induced Rat Colitis Model

In a dextran sulfate sodium (DSS)-induced rat colitis model, oral administration of 4-methoxy-5-hydroxycanthin-6-one (CAN) significantly reduced colitis severity, colon mucosa myeloperoxidase (MPO) activity, and serum tumor necrosis factor-α (TNF-α) levels, with efficacy reported as similar to that of sulfasalazine (SASP), a standard clinical therapy for ulcerative colitis . This positions the 5-hydroxycanthin-6-one scaffold as a viable starting point for developing novel IBD therapeutics.

Anti-inflammatory Inflammatory bowel disease Ulcerative colitis

8-Hydroxycanthin-6-one Exhibits Distinct Cytotoxic Selectivity vs. 5-Hydroxy-4-methoxycanthin-6-one in CNE2 Carcinoma

Among five canthin-6-one alkaloids isolated from Picrasma quassioides and evaluated against CNE2 and Bel-7402 cell lines, compounds 1-4 (including 8-hydroxycanthin-6-one and 5-hydroxy-4-methoxycanthin-6-one) exhibited significant cytotoxic activity against CNE2 cells [1]. While both regioisomers showed activity, the distinct hydroxylation pattern (8-hydroxy vs. 5-hydroxy-4-methoxy) corresponds to different biosynthetic origins and derivatization potential, establishing that regioisomeric substitution cannot be assumed functionally equivalent.

Cytotoxicity Nasopharyngeal carcinoma Structure-activity relationship

4,9-Dimethoxy-5-hydroxycanthin-6-one Exhibits Dose-Dependent NO Inhibition in LPS-Stimulated RAW264.7 Macrophages

4,9-Dimethoxy-5-hydroxycanthin-6-one (compound 1), isolated from Eurycoma longifolia, demonstrated dose-dependent inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages at concentrations of 10, 25, and 50 μM [1]. Among seventeen canthin-6-one alkaloids tested, only eight compounds (including 1, 4, 6, 7, 12, 14, 15, and 17) exhibited this dose-dependent NO inhibitory activity, indicating that anti-inflammatory efficacy is highly sensitive to specific substitution patterns on the canthin-6-one core.

Anti-inflammatory Nitric oxide inhibition Immunomodulation

5-Hydroxycanthin-6-one Serves as a Verifiable Biosynthetic Intermediate for Methoxylated Derivatives Not Detected from 2-Hydroxy or 4-Hydroxy Precursors

In Ailanthus altissima cell suspension cultures, 5-hydroxycanthin-6-one (10) was identified as a biosynthetic intermediate derived from a common precursor (4), whereas 2-hydroxycanthin-6-one (9) and 4-hydroxycanthin-6-one (11) originate from distinct pathways [1]. Critically, methoxylated derivatives were detected only from the 5-hydroxy precursor branch, not from the 2-hydroxy or 4-hydroxy pathways in these cultures. This establishes that the 5-hydroxy substitution is a prerequisite for accessing specific methoxylated canthin-6-one derivatives with documented pharmacological activities.

Biosynthesis Natural product chemistry Biotechnology

Canthin-6-one (CO) and 5-(1-Hydroxyethyl)-canthin-6-one Exhibit Divergent Akt Pathway Engagement in LPS-Stimulated Macrophages

In LPS-stimulated macrophages, canthin-6-one (CO) and 5-(1-hydroxyethyl)-canthin-6-one (5-HCO) were evaluated for their anti-inflammatory mechanisms . CO (1 and 5 μM) and 5-HCO (15 μM) both inhibited NF-κB phosphorylation and transcriptional activation. However, CO, but not 5-HCO, markedly reduced Akt phosphorylation. This differential pathway engagement demonstrates that the substitution pattern at the 5-position (hydrogen in CO vs. 1-hydroxyethyl in 5-HCO) critically determines which signaling cascades are modulated, with implications for therapeutic targeting specificity.

Anti-inflammatory Signal transduction NF-κB pathway

5-Hydroxycanthin-6-one: Evidence-Backed Procurement Scenarios for Medicinal Chemistry, Pharmacology, and Biotechnology


Medicinal Chemistry Optimization Targeting Hepatocellular and Colorectal Carcinoma

Researchers developing novel anti-tumor agents against HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cell lines should procure 5-hydroxycanthin-6-one as a scaffold for derivatization. Evidence demonstrates that 4-methoxy-5-hydroxycanthin-6-one derivatives achieve anti-proliferative IC50 values of 5.05 μM (HepG2) and 6.65 μM (HCT116) with superior activity compared to Fluorouracil (5-FU), and induce more significant apoptosis in a dose-dependent manner [1].

Inflammatory Bowel Disease Drug Discovery and Preclinical Efficacy Validation

Investigators studying ulcerative colitis and inflammatory bowel disease (IBD) should procure 5-hydroxycanthin-6-one-derived compounds (specifically 4-methoxy-5-hydroxycanthin-6-one) for in vivo efficacy studies. Evidence shows that oral administration of 4-methoxy-5-hydroxycanthin-6-one in DSS-induced rat colitis significantly reduces colon mucosa MPO activity and serum TNF-α levels, achieving therapeutic effects comparable to sulfasalazine [1].

Immunomodulation Research Requiring NO Production Inhibition

Scientists investigating nitric oxide (NO)-mediated inflammatory pathways should procure 5-hydroxycanthin-6-one derivatives bearing 4,9-dimethoxy substitution. Among 17 canthin-6-one alkaloids tested in LPS-stimulated RAW264.7 macrophages, only eight compounds exhibited dose-dependent NO inhibition at 10–50 μM, with 4,9-dimethoxy-5-hydroxycanthin-6-one confirmed among the active subset [1].

Biosynthetic Pathway Elucidation and Metabolic Engineering Studies

Biotechnology researchers investigating canthin-6-one biosynthesis in plant cell cultures should procure 5-hydroxycanthin-6-one as a reference standard for pathway mapping. Evidence from Ailanthus altissima cell cultures establishes 5-hydroxycanthin-6-one as the exclusive biosynthetic branch leading to methoxylated canthin-6-one derivatives, a capacity not shared by 2-hydroxycanthin-6-one or 4-hydroxycanthin-6-one pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxycanthin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.